molecular formula C8H9Cl2N3 B571771 N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine CAS No. 1289388-21-1

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine

Cat. No.: B571771
CAS No.: 1289388-21-1
M. Wt: 218.081
InChI Key: ZYGWOEBYMNQBTB-UHFFFAOYSA-N
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Description

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C8H9Cl2N3. It is characterized by the presence of a cyclopropane ring attached to a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of 2,4-dichloropyrimidine with cyclopropanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amines.

    Coupling Reactions: Biaryl or vinyl derivatives.

Scientific Research Applications

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the cyclopropane ring and the dichloropyrimidine moiety allows for specific binding interactions, which can modulate the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness allows for distinct binding interactions with molecular targets, making it valuable in the design of selective inhibitors or activators in medicinal chemistry .

Properties

IUPAC Name

N-[(2,4-dichloropyrimidin-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c9-7-5(3-11-6-1-2-6)4-12-8(10)13-7/h4,6,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGWOEBYMNQBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693760
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-21-1
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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